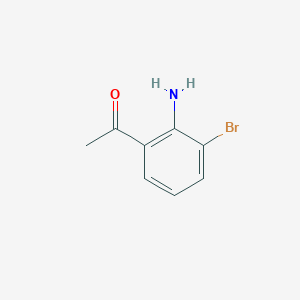

1-(2-Amino-3-bromophenyl)ethanone

説明

1-(2-Amino-3-bromophenyl)ethanone is a compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 . It is a light yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 . This indicates that the compound contains a ketone group (C=O) attached to a phenyl ring, which also carries an amino group (NH2) and a bromine atom.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds of this type typically undergo electrophilic aromatic substitution . This is a reaction where an electrophile replaces a hydrogen atom in an aromatic system.Physical And Chemical Properties Analysis

This compound is a light yellow solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用

Pyrolysis Products Identification

A study focused on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) explored its stability when exposed to heat, revealing the formation of twelve pyrolysis products. This investigation provides insight into the chemical stability and potential pyrolytic degradation pathways of bromophenyl ethanones under specific conditions (Texter et al., 2018).

Synthesis and Analysis

Research on bk-2C-B, a cathinone analogue, detailed its test purchase, identification, and synthesis. The study emphasized analytical techniques like NMR, chromatography, and X-ray crystallography for confirming the substance's identity and exploring its potential psychoactive effects (Power et al., 2015).

Novel Compound Synthesis

Another study presented a convenient synthesis route for 2- and 3-aminobenzo[b]thiophenes, demonstrating the versatility of bromophenyl ethanones in generating heterocyclic compounds with potential applications in materials science and pharmaceuticals (Androsov et al., 2010).

Fluorescent Probe Development

A BODIPY-based fluorescent on-off probe for H2S detection was developed using 1-(2-Hydroxyphenyl)ethanone, highlighting the application of bromophenyl ethanones in creating sensitive and selective sensors for biological and environmental monitoring (Fang et al., 2019).

Enantioselective Synthesis

Research on the enantioselective synthesis of (S)-duloxetine, a serotonin and norepinephrine reuptake inhibitor, utilized 2-bromo-1-(thiophen-2-yl)ethanone, showcasing the compound's utility in the synthesis of pharmacologically active molecules (Venkatram et al., 2013).

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that aromatic compounds like this can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets in a specific manner, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 1-(2-amino-3-bromophenyl)ethanone may also have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

1-(2-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRSZPALFRBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

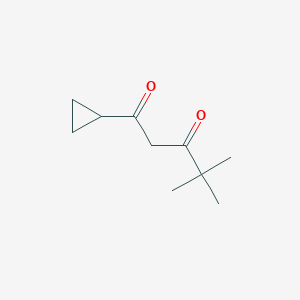

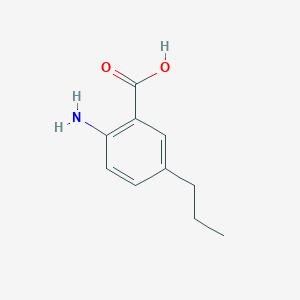

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)

![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)

![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)

![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)